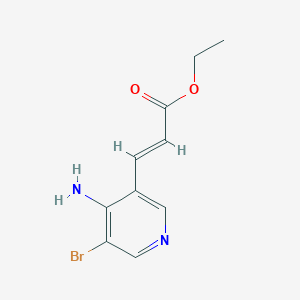

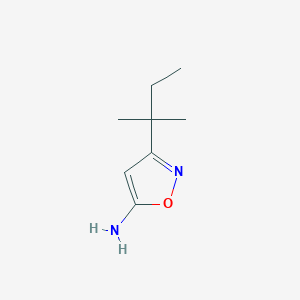

![molecular formula C9H9N5S2 B1461034 4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 942035-55-4](/img/structure/B1461034.png)

4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, and other drugs .

Synthesis Analysis

The synthesis of thiazole-based compounds often involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .Molecular Structure Analysis

Thiazoles are planar molecules. Their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Chemical Reactions Analysis

Thiazole-based compounds have been found to exhibit cytotoxic activity on various types of cancer cells . The exact chemical reactions involved would depend on the specific compound and its functional groups.Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The synthesis and chemical properties of similar triazole and thiadiazole derivatives have been extensively explored. For instance, methylation and reaction with phenylisothiocyanate of similar compounds have led to the discovery of new heterocyclic compounds with potential applications in various fields, including materials science and chemical synthesis (Nikpour & Motamedi, 2015). This area of research is crucial for developing new materials and chemicals with unique properties.

Antimicrobial Activity

- Derivatives of triazole and thiadiazole have been synthesized and evaluated for their antimicrobial properties. For example, compounds containing the triazole heterocycle have shown promising antimicrobial activity against bacteria, mold, and yeast, highlighting their potential in developing new antimicrobial agents (Tien et al., 2016).

Corrosion Inhibition

- Benzimidazole derivatives, structurally related to the compound , have demonstrated effectiveness as inhibitors for mild steel corrosion in acidic environments. Their inhibition efficiency improves with concentration, indicating their potential use in corrosion protection technologies (Yadav et al., 2013).

Fungicidal Activity

- Compounds synthesized from similar triazole and thiadiazole precursors have been tested for fungicidal activity. Preliminary tests indicate that these derivatives possess fungicidal properties, suggesting their application in agriculture for plant protection (El-Telbani et al., 2007).

Pharmacological Studies

- Extensive pharmacological studies have been conducted on triazole and thiadiazole derivatives to evaluate their potential in treating various conditions. Structure-activity relationship (SAR) studies, for example, have helped identify the most effective compounds for further development as therapeutic agents (Kumudha, 2016).

Anticancer Evaluation

- Some derivatives have been synthesized and evaluated for their anticancer properties. The evaluation on human cancer cell lines has shown that certain compounds exhibit potent anticancer activity, highlighting their potential as leads for developing new cancer treatments (Lesyk et al., 2007).

Mécanisme D'action

Target of Action

The primary target of this compound is the Pantothenate synthetase of Mycobacterium tuberculosis . Pantothenate synthetase is a key enzyme involved in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This binding inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and ultimately affecting the metabolic processes that rely on coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of coenzyme A. This has downstream effects on various metabolic processes, including the citric acid cycle and the synthesis and degradation of fatty acids.

Pharmacokinetics

The compound has been designed and predicted in silico for its admet properties , suggesting that it has been optimized for bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties . It interacts with enzymes such as pantothenate synthetase, which is crucial for the synthesis of coenzyme A in Mycobacterium tuberculosis . The interaction involves binding to the active site of the enzyme, thereby inhibiting its function and disrupting the metabolic processes of the pathogen.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For example, it inhibits the activity of pantothenate synthetase by binding to its active site, preventing the synthesis of coenzyme A . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells, suggesting potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antimicrobial and antifungal activities without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity, indicating the need for careful dosage optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, highlighting the importance of determining the optimal therapeutic window.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It affects the metabolic flux by inhibiting enzymes such as pantothenate synthetase, leading to reduced synthesis of coenzyme A . This inhibition disrupts the tricarboxylic acid cycle and fatty acid metabolism, resulting in altered metabolite levels and reduced energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It accumulates in the cytoplasm and nucleus, where it exerts its biological effects by interacting with enzymes and transcription factors.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with key biomolecules involved in cellular processes . Post-translational modifications, such as phosphorylation, may influence its targeting to specific compartments or organelles, enhancing its efficacy in modulating cellular functions.

Propriétés

IUPAC Name |

4-methyl-3-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5S2/c1-5-6(7-11-12-8(15)13(7)2)14-3-4-16-9(14)10-5/h3-4H,1-2H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSWREDVDBRJPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C3=NNC(=S)N3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

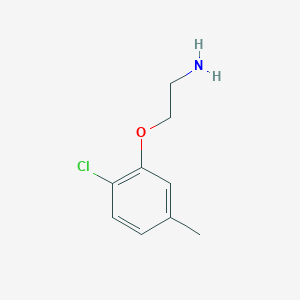

![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1460954.png)

amine](/img/structure/B1460956.png)

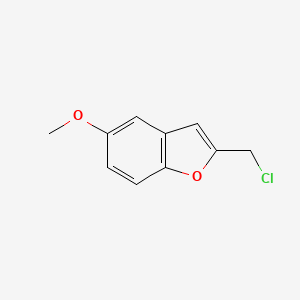

![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1460957.png)

amine](/img/structure/B1460960.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine](/img/structure/B1460962.png)

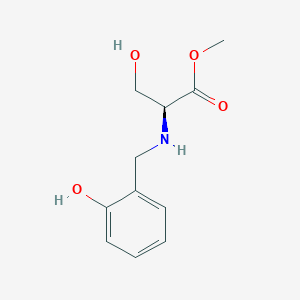

![2-({[(3-Methylphenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1460972.png)